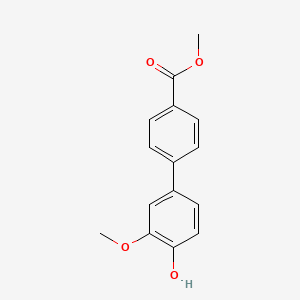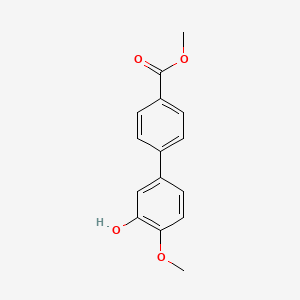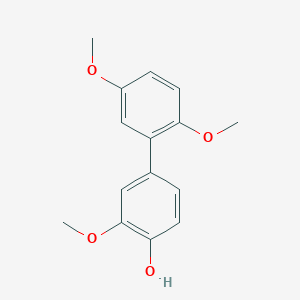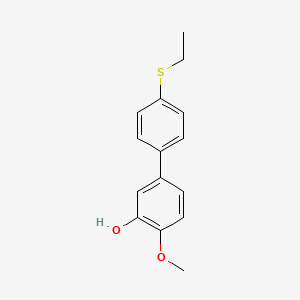
5-(4-Ethylthiophenyl)-2-methoxyphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Ethylthiophenyl)-2-methoxyphenol, 95% (abbreviated as 5-EtTMP) is an organic compound with a molecular formula of C10H12O2S. It is an aromatic compound with a sulfur-containing thiophene ring that is substituted with an ethyl group and a methoxy group. 5-EtTMP is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes, and is also used in the production of polymers and other materials. This compound has been studied extensively in the laboratory, and its properties and applications are well-understood.
Scientific Research Applications
5-(4-Ethylthiophenyl)-2-methoxyphenol, 95% has been studied extensively in the laboratory for its various properties and applications. It has been used in the synthesis of polymers, dyes, and pharmaceuticals. It has also been used in the synthesis of various heterocyclic compounds, such as thiophenes and thiazoles. It has been used in the synthesis of various metal complexes, such as copper complexes. It has also been used in the synthesis of various optical materials, such as optical waveguides.
Mechanism of Action
The mechanism of action of 5-(4-Ethylthiophenyl)-2-methoxyphenol, 95% is not completely understood. However, it is believed that the reaction is initiated by the reaction of the ethyl group with the sulfur atom in the thiophene ring. This reaction is believed to form a five-membered ring, which is then attacked by the methoxy group. The reaction is then believed to proceed through a series of steps, leading to the formation of the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Ethylthiophenyl)-2-methoxyphenol, 95% are not well understood. However, it is believed that the compound has some antioxidant activity, which may be beneficial in certain applications. It is also believed that the compound may have some anti-inflammatory activity. It is also believed that the compound may have some antibacterial activity.
Advantages and Limitations for Lab Experiments
The advantages of using 5-(4-Ethylthiophenyl)-2-methoxyphenol, 95% in laboratory experiments include its availability, its low cost, and its ability to be synthesized from readily available starting materials. The compound is also relatively stable and can be stored for extended periods of time. The main limitation of using 5-(4-Ethylthiophenyl)-2-methoxyphenol, 95% in laboratory experiments is that it is not water soluble, which limits its use in aqueous solutions.
Future Directions
For research on 5-(4-Ethylthiophenyl)-2-methoxyphenol, 95% include further exploration of its biochemical and physiological effects, as well as its potential applications in the synthesis of various compounds. Additional research is also needed to explore the use of 5-(4-Ethylthiophenyl)-2-methoxyphenol, 95% in the synthesis of various polymers and other materials. Research is also needed to explore the use of 5-(4-Ethylthiophenyl)-2-methoxyphenol, 95% in the synthesis of various metal complexes and optical materials. In addition, further research is needed to explore the use of 5-(4-Ethylthiophenyl)-2-methoxyphenol, 95% in the synthesis of various heterocyclic compounds.
Synthesis Methods
5-(4-Ethylthiophenyl)-2-methoxyphenol, 95% is typically synthesized from 4-ethylthiophenol and 2-methoxybenzaldehyde. The reaction is carried out in an inert atmosphere, such as nitrogen, under basic conditions. The reaction is typically carried out at temperatures between 80°C and 100°C for several hours. The reaction is typically carried out in the presence of a base, such as potassium carbonate, and a catalyst, such as palladium chloride. The reaction is typically carried out in an organic solvent, such as methanol or ethanol.
properties
IUPAC Name |
5-(4-ethylsulfanylphenyl)-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2S/c1-3-18-13-7-4-11(5-8-13)12-6-9-15(17-2)14(16)10-12/h4-10,16H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUUIAAQHBKOVPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C2=CC(=C(C=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Ethylthiophenyl)-2-methoxyphenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[Benzo(b)thiophen-2-yl]-2-methoxyphenol, 95%](/img/structure/B6379995.png)


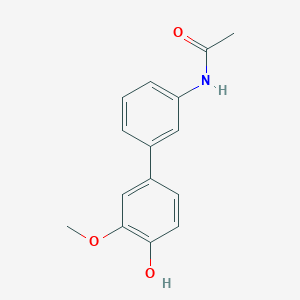
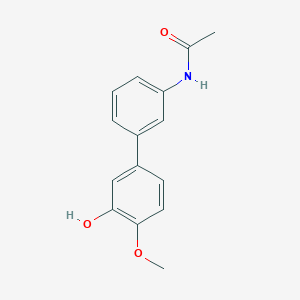
![4-[Benzo(b)thiophen-2-yl]-2-methoxyphenol, 95%](/img/structure/B6380025.png)
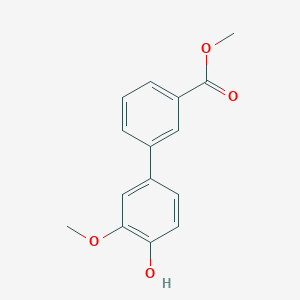
![2-Methoxy-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6380035.png)

